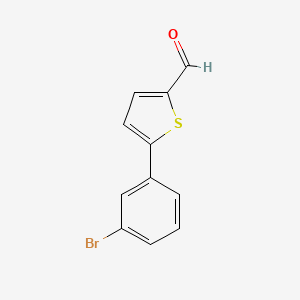

5-(3-Bromophenyl)thiophene-2-carbaldehyde

Description

An Overview of Thiophene (B33073) and Its Derivatives in Organic Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of heterocyclic chemistry. numberanalytics.comnumberanalytics.com Its structure is analogous to benzene, exhibiting aromatic character that influences its reactivity. numberanalytics.com Thiophene and its substituted derivatives are not merely academic curiosities; they are integral components in a variety of natural products and synthetic compounds. researchgate.net The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds. eprajournals.com Thiophene derivatives have found applications as pharmaceuticals, including antihistamines and antipsychotics, and are also crucial in the development of organic electronics and photovoltaics. numberanalytics.com

The electronic properties of the thiophene ring can be finely tuned through the introduction of various substituents, making it a versatile building block in organic synthesis. numberanalytics.com These derivatives are utilized in the construction of complex molecules, including linear π-conjugated systems like oligothiophenes and polythiophenes, which are fundamental to the field of organic electronics. numberanalytics.comwiley.com

The Aldehyde Functional Group: A Gateway to Molecular Diversity

The aldehyde functional group, characterized by a carbonyl center bonded to hydrogen and an R group, is one of the most important functional groups in organic synthesis. Its reactivity makes it a versatile handle for a vast number of chemical transformations. Aldehydes can be readily oxidized to carboxylic acids, reduced to alcohols, and are key participants in a multitude of carbon-carbon bond-forming reactions.

In the realm of bioconjugation and labeling, the aldehyde group offers a specific site for modification. For instance, aldehydes can be introduced into proteins and other biopolymers to allow for their specific reaction with molecules containing hydrazide or aminooxy functionalities, forming stable hydrazone or oxime linkages. cellmosaic.comwikipedia.org This strategy is widely employed for attaching fluorescent dyes, affinity tags, or other probes to biological molecules. nih.gov Polyethylene glycol (PEG) chains bearing an aldehyde group (PEG aldehyde) are used to improve the stability and bioavailability of therapeutic molecules. creativepegworks.com

The Strategic Importance of Brominated Aryl Moieties

The presence of a bromine atom on an aromatic ring, as seen in the 3-bromophenyl moiety of the target compound, is of strategic importance in synthetic organic chemistry. Brominated aromatic compounds are key substrates in a wide variety of cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as the Suzuki, Stille, and Heck couplings often utilize aryl bromides as starting materials. numberanalytics.com

The bromine atom can be readily exchanged for a wide range of other functional groups, providing a gateway to a diverse array of derivatives. wikipedia.org This versatility makes brominated aryl compounds invaluable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics. mdpi.com The process of aromatic C-H bromination is a key late-stage functionalization technique that can introduce a "handle" for further molecular modifications without the need for de novo synthesis. researchgate.net

The Research Landscape and Growing Interest in Multifunctional Heterocyclic Compounds

Contemporary drug discovery and materials science are increasingly reliant on the development of novel heterocyclic compounds. researchgate.netrsc.org These molecules, which incorporate atoms of at least two different elements in a ring structure, offer a vast chemical space for exploration. rroij.com The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their biological activity and material characteristics. nih.gov

There is a growing trend towards the design and synthesis of multifunctional heterocyclic compounds, where different functional groups are strategically incorporated into a single molecular framework. frontiersin.org This approach allows for the creation of molecules with tailored properties, capable of interacting with multiple biological targets or exhibiting specific electronic and photophysical characteristics. scbt.com The convergence of different functionalities within one molecule, as exemplified by 5-(3-Bromophenyl)thiophene-2-carbaldehyde, opens up new avenues for the development of advanced materials and therapeutics. researchgate.net The field is driven by innovations in synthetic methodologies that provide rapid access to a wide variety of functionalized heterocycles, thereby expanding the available chemical space for scientific exploration. researchgate.netrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSNNXGBKLEJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393818 | |

| Record name | 5-(3-bromophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38401-72-8 | |

| Record name | 5-(3-Bromophenyl)-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38401-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-bromophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Studies of 5 3 Bromophenyl Thiophene 2 Carbaldehyde

Reactions at the Aldehyde Group

The aldehyde group at the 2-position of the thiophene (B33073) ring is a hub for numerous chemical transformations, including nucleophilic additions, condensation reactions, and oxidations. These reactions are fundamental for extending the carbon skeleton and introducing new functional groups.

The electrophilic carbon of the aldehyde is susceptible to attack by nucleophiles, such as hydride reagents and organometallics.

Hydride Reductions: The reduction of the aldehyde to a primary alcohol, (5-(3-bromophenyl)thiophen-2-yl)methanol, is a common transformation. This is typically achieved with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The resulting alcohol can serve as a precursor for further functionalization, such as etherification or esterification.

Organometallic Additions: Grignard reagents (R-MgX) and organolithium reagents (R-Li) readily add to the aldehyde carbonyl, forming a new carbon-carbon bond and yielding a secondary alcohol upon aqueous workup. saskoer.ca This reaction is a powerful tool for introducing a variety of alkyl, alkenyl, or aryl substituents. The choice of the organometallic reagent dictates the nature of the 'R' group added to the carbonyl carbon.

Table 1: Nucleophilic Addition Reactions at the Aldehyde Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Organometallic Addition | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Organometallic Addition | Organolithium Reagent (R-Li) | Secondary Alcohol |

Condensation reactions provide an efficient pathway to convert the aldehyde into various other functional groups, notably imines (Schiff bases) and α,β-unsaturated systems.

Schiff Base Formation: The reaction of 5-(3-Bromophenyl)thiophene-2-carbaldehyde with primary amines leads to the formation of imines, also known as Schiff bases. researchgate.netorientjchem.org This condensation is typically catalyzed by a few drops of acid and involves the elimination of a water molecule. orientjchem.orgoncologyradiotherapy.com These thiophene-derived Schiff bases are of significant interest due to their coordination chemistry and potential biological activities. researchgate.netnih.govnih.gov

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with compounds containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. nih.govbas.bgtue.nl This reaction yields electron-deficient alkenes, which are valuable intermediates in the synthesis of various heterocyclic compounds and functional materials. bas.bgmdpi.com The reaction proceeds through the formation of a carbanionic intermediate from the active methylene compound, which then attacks the aldehyde carbonyl, followed by dehydration. nih.gov

Table 2: Condensation Reactions of this compound

| Reaction Type | Reagent | Catalyst | Product Type |

|---|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Acid (e.g., H₂SO₄) | Imine (Schiff Base) |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Base (e.g., Piperidine) | α,β-Unsaturated Compound |

The aldehyde group can be readily oxidized to a carboxylic acid, 5-(3-bromophenyl)thiophene-2-carboxylic acid. This transformation is a key step in the synthesis of many thiophene-based compounds, including esters and amides, which have applications as spasmolytic agents. nih.gov Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The resulting carboxylic acid is a versatile intermediate for further derivatization.

Reactions Involving the Bromophenyl Substituent

The bromine atom on the phenyl ring provides a reactive handle for diversification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from the starting aldehyde.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds. nih.gov The bromo-substituent on the phenyl ring of this compound is an ideal electrophilic partner for these transformations.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organostannane reagent (R-SnBu₃) in the presence of a palladium catalyst, such as Pd(PPh₃)₄. rsc.orgresearchgate.net The Stille reaction is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis.

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly efficient for the synthesis of arylalkynes, which are important precursors for many organic materials and pharmaceuticals. wikipedia.orgorganic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent (R-ZnX) as the nucleophilic partner. nih.govmdpi.com This reaction is known for its high reactivity and functional group tolerance. The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents or by direct insertion of zinc into an organic halide. mdpi.comuni-muenchen.de

Table 3: Cross-Coupling Reactions at the Bromophenyl Group

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Biaryl or Aryl-Alkenyl |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Negishi Coupling | Organozinc (R-ZnX) | Pd(0) or Ni(0) catalyst | Biaryl or Aryl-Alkyl |

Direct nucleophilic aromatic substitution (SₙAr) of the bromine on the phenyl ring is generally challenging under standard conditions. SₙAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.orgnih.gov In this compound, the thiophene aldehyde moiety is in a meta position relative to the bromine, providing insufficient activation for a classical SₙAr mechanism. libretexts.org

However, copper-mediated nucleophilic substitutions can be employed as an alternative strategy for replacing the bromine atom with various nucleophiles, such as amines, alkoxides, or thiolates. uoanbar.edu.iq These reactions, often referred to as Ullmann-type condensations, typically require higher temperatures and the use of a copper catalyst.

Functionalization of the Thiophene Ring System

While direct electrophilic substitution on the thiophene ring of this compound is not extensively documented in dedicated studies, the presence of both an electron-withdrawing aldehyde group and a bulky 3-bromophenyl substituent influences the regioselectivity of such reactions. Generally, in 2-substituted thiophenes, electrophilic attack is directed to the 5-position. However, since this position is already substituted in the title compound, any further substitution would likely occur at the 4-position, which is sterically hindered.

A more common strategy for functionalizing the thiophene ring in similar systems involves a multi-step sequence where the aldehyde is first protected or transformed. This is then followed by reactions such as metal-halogen exchange and subsequent quenching with an electrophile, or through transition-metal-catalyzed cross-coupling reactions if an additional halide is present on the thiophene ring.

Synthesis of Complex Molecular Architectures Featuring the this compound Scaffold

The primary application of this compound in the synthesis of complex molecules is as a precursor for building fused heterocyclic systems, particularly thieno[3,2-d]pyrimidines. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. The general synthetic approach involves the transformation of the aldehyde group and the adjacent position on the thiophene ring to incorporate the necessary functionalities for cyclization into the pyrimidine (B1678525) ring.

One established method for the synthesis of thieno[3,2-d]pyrimidines is the Gewald reaction. Although not directly starting from this compound, the principles of this reaction are relevant. The Gewald reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base to form a 2-aminothiophene. This aminothiophene can then be further elaborated to form the fused pyrimidine ring.

A more direct route starting from a derivative of this compound involves the synthesis of a 3-aminothiophene-2-carboxamide (B122380) intermediate. This intermediate can then be cyclized with various reagents to afford the desired thieno[3,2-d]pyrimidinone. For instance, a related compound, methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate, has been used as a key intermediate in the synthesis of conformationally restricted 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors. This suggests a viable synthetic pathway where this compound could be converted to a similar 3-aminothiophene derivative.

The general synthetic sequence for constructing thieno[3,2-d]pyrimidines from a thiophene-2-carbaldehyde (B41791) precursor is as follows:

Formation of a 3-Substituted Thiophene-2-carbonitrile: The aldehyde group can be converted to a nitrile, and a suitable group can be introduced at the 3-position of the thiophene ring.

Conversion to a 3-Aminothiophene-2-carboxamide: The nitrile is then converted to a carboxamide, and an amino group is introduced or unmasked at the 3-position.

Cyclization: The resulting 3-aminothiophene-2-carboxamide is then cyclized with a one-carbon synthon (e.g., formic acid, formamide, or an orthoformate) to form the thieno[3,2-d]pyrimidinone ring.

An example of a related synthesis involves the reaction of 2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrile with methylisothiocyanate to form a thieno[2,3-d]pyrimidine (B153573) derivative. This highlights the utility of aminothiophene carbonitriles as versatile precursors for fused pyrimidine systems.

Furthermore, the bromine atom on the phenyl ring of this compound offers a handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide range of aryl or heteroaryl substituents, thereby increasing molecular diversity. For example, various thieno[3,2-d]pyrimidine (B1254671) derivatives have been synthesized through sequential SNAr and Suzuki reactions, demonstrating the utility of this approach in building complex libraries of compounds for biological screening.

The following table summarizes a hypothetical reaction scheme for the synthesis of a thieno[3,2-d]pyrimidine derivative starting from this compound, based on analogous transformations reported in the literature.

Table 1: Hypothetical Synthesis of a Thieno[3,2-d]pyrimidine Derivative

| Step | Reactant | Reagents and Conditions | Product |

|---|

This synthetic strategy allows for the creation of a diverse library of compounds based on the this compound scaffold, which can then be evaluated for their biological properties.

Advanced Characterization and Spectroscopic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. Specific data for 5-(3-Bromophenyl)thiophene-2-carbaldehyde is not available.

Proton Nuclear Magnetic Resonance (¹H NMR)

Detailed ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the aldehydic, thiophene (B33073), and phenyl protons of this compound, have not been found in the searched literature. This information is critical for confirming the connectivity and chemical environment of the hydrogen atoms within the molecule.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

Similarly, reported ¹³C NMR spectral data, which would provide the chemical shifts for each of the 11 unique carbon atoms in this compound, is absent from the available literature. This includes the characteristic signals for the carbonyl carbon, the carbons of the thiophene and phenyl rings, and the carbon atom bonded to the bromine.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the complete molecular structure by establishing correlations between protons (COSY), protons and their directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC). No such 2D NMR data for this compound could be located.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

An experimental Infrared (IR) spectrum for this compound, which would detail the vibrational frequencies of its functional groups, is not available. Key absorptions would be expected for the carbonyl (C=O) stretch of the aldehyde, C-H stretching and bending modes of the aromatic rings, C-S stretching of the thiophene ring, and the C-Br stretching vibration. Without experimental data, a specific analysis cannot be conducted.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

While the exact mass can be calculated, experimental mass spectrometry data, which would confirm the molecular weight through the molecular ion peak and provide insight into the compound's fragmentation patterns under ionization, has not been found for this compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

Information regarding the electronic properties of this compound from UV-Vis absorption and emission (fluorescence or phosphorescence) spectroscopy is not present in the surveyed literature. Such studies would provide data on the wavelengths of maximum absorption (λmax) and emission, as well as molar absorptivity (ε) and quantum yields, which are crucial for understanding the compound's photophysical behavior.

X-ray Crystallography for Single-Crystal Structure Determination

For a molecule like this compound, single-crystal X-ray diffraction would reveal the spatial orientation of the bromophenyl and thiophene rings relative to each other. The planarity of the molecule, or lack thereof, significantly influences its electronic properties and potential for use in materials science.

To illustrate the type of data obtained from such an analysis, the crystallographic information for a related compound, (E)-1-(5-bromo-2-thienyl)-3-(4-bromophenyl)prop-2-en-1-one, a thiophenyl chalcone (B49325) derivative, is presented. bohrium.com This compound shares structural similarities with this compound, namely the presence of a brominated phenyl group and a thiophene ring.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

Note: The data presented in this table is for (E)-1-(5-bromo-2-thienyl)-3-(3-chlorophenyl)prop-2-en-1-one and serves as an example of the crystallographic data that would be obtained for this compound. bohrium.com

The analysis of such a structure would likely reveal important intermolecular interactions, such as C-H···O or π-π stacking, which govern the molecular packing in the solid state. nih.gov

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in understanding the redox behavior of a molecule. For conjugated systems like this compound, CV can provide valuable information about the ease of oxidation and reduction, the stability of the resulting radical ions, and the potential for polymerization.

The electrochemical behavior of thiophene and its derivatives is well-documented. mdpi.comaau.edu.et The oxidation potential of thiophenes is influenced by the nature and position of substituents on the thiophene ring. aau.edu.et For instance, the electrochemical polymerization of thiophene monomers is a common method for producing conductive polymers. dtic.mil

A cyclic voltammetry study of this compound would involve scanning the potential of a working electrode in a solution containing the compound and a supporting electrolyte. The resulting voltammogram would show peaks corresponding to the oxidation and reduction events. The electrochemical behavior of a related compound, 5-bromo-2,2':5',2''-terthiophene, has been investigated, showing a two-step anodic process. mdpi.com

| Compound | Oxidation Potentials (V vs. Ag/AgCl) | Solvent System |

|---|---|---|

| 5-bromo-2,2':5',2''-terthiophene | +1.13, +1.18 | CH₂Cl₂/0.1 M TEAPF₆ |

Note: The data presented in this table is for 5-bromo-2,2':5',2''-terthiophene and is intended to be illustrative of the type of electrochemical data that could be obtained for this compound. mdpi.com

The presence of the electron-withdrawing bromo substituent and the carbaldehyde group on the thiophene ring would be expected to influence the oxidation potential of this compound, likely making it higher than that of unsubstituted thiophene. dtic.mil The stability of the resulting radical cation would also be a key parameter to investigate, as it would provide insights into the potential for this compound to be used as a building block for electroactive materials.

Computational Chemistry and Theoretical Studies

Prediction of Spectroscopic Properties through Computational MethodsTheoretical calculations are often used to predict spectroscopic data. Time-Dependent DFT (TD-DFT) can predict UV-Vis absorption spectra, while calculations of vibrational frequencies can be correlated with experimental IR and Raman spectra. Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to confirm the molecular structure.

Although these computational methodologies are standard for characterizing chemical compounds, specific data tables and detailed research findings for 5-(3-Bromophenyl)thiophene-2-carbaldehyde are absent from the current body of scientific literature. Therefore, a detailed article conforming to the requested structure cannot be generated at this time.

Structure-Property Relationship Elucidation through Theoretical Modeling

Key molecular properties that can be investigated through theoretical modeling for this compound include:

Geometric Parameters: Calculations can determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles between the thiophene (B33073) and phenyl rings. This geometry is fundamental to how the molecule interacts with its environment.

Electronic Properties: The distribution of electrons within the molecule is critical to its reactivity and interactions. Theoretical models can map out electron density, identify electron-rich and electron-poor regions, and calculate the dipole moment.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's stability, reactivity, and electronic absorption properties. nih.gov For similar thiophene derivatives, a smaller HOMO-LUMO gap is often associated with higher reactivity. nih.gov

Detailed research findings from computational studies on analogous thiophene-based compounds reveal how structural modifications influence these key properties. For instance, the introduction of different substituent groups on the aryl or thiophene rings can significantly alter the electronic landscape of the molecule. In the case of this compound, the bromine atom (an electron-withdrawing group) and the carbaldehyde group (also electron-withdrawing) are expected to have a substantial impact on the molecule's electronic properties compared to unsubstituted parent compounds.

Theoretical studies on related thiophene-carboxamide derivatives have demonstrated that variations in substituent groups lead to distinct HOMO-LUMO energy gaps, which in turn correlate with observed differences in antioxidant and antibacterial activities. nih.gov Similarly, DFT studies on 2-thiophene carboxylic acid thiourea (B124793) derivatives have been used to calculate ionization potential and electron affinity, providing insights into their potential as pharmaceutical agents. mdpi.com

The data generated from these computational models can be compiled to establish clear structure-property relationships. For example, a systematic theoretical study could model various derivatives of this compound by changing the substituent at the bromine position to understand its effect on the molecule's electronic and photophysical properties.

Below is an interactive table illustrating the type of data that would be generated from a DFT study on a series of hypothetical related compounds to elucidate structure-property relationships.

Interactive Data Table: Theoretical Electronic Properties of Hypothetical Thiophene Derivatives

This table presents hypothetical data calculated using a DFT approach (e.g., B3LYP/6-31G(d,p) level of theory) to illustrate how changes in a substituent (X) on a 5-(3-X-phenyl)thiophene-2-carbaldehyde scaffold could influence key electronic properties.

| Compound Name | Substituent (X) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| This compound | -Br | -6.25 | -2.80 | 3.45 | 3.80 |

| 5-(3-Chlorophenyl)thiophene-2-carbaldehyde | -Cl | -6.30 | -2.75 | 3.55 | 3.75 |

| 5-(3-Fluorophenyl)thiophene-2-carbaldehyde | -F | -6.35 | -2.70 | 3.65 | 3.70 |

| 5-(3-Methylphenyl)thiophene-2-carbaldehyde | -CH3 | -5.90 | -2.50 | 3.40 | 4.10 |

| 5-(3-Methoxyphenyl)thiophene-2-carbaldehyde | -OCH3 | -5.75 | -2.45 | 3.30 | 4.50 |

| 5-Phenylthiophene-2-carbaldehyde | -H | -6.10 | -2.65 | 3.45 | 3.95 |

Note: The data in this table is illustrative and intended to represent the kind of results obtained from theoretical modeling, not empirically measured values for these specific compounds.

No Publicly Available Research Found for "this compound" in Materials Science Applications

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific research data on the chemical compound This compound pertaining to its applications in materials science and organic electronics. While extensive information exists for related thiophene-based molecules and their derivatives, scholarly articles and detailed studies focusing explicitly on the synthesis, properties, and applications of this compound in the requested areas could not be identified.

General research on thiophene-2-carbaldehyde (B41791) and its derivatives indicates their potential as building blocks for conductive polymers and organic electronic materials. Thiophene-containing compounds are known to be valuable precursors for conjugated polymers due to their electronic and optical properties. These polymers are often investigated for their use in organic light-emitting diodes (OLEDs), photovoltaic cells, and as organic semiconductors.

However, the specific bromine substitution at the 3-position of the phenyl ring in this compound appears to be a novel or less-explored area of study within the public domain. Consequently, there is no available data to populate the requested article sections, including its role as a building block for organic semiconductors, its use as a precursor for specific conjugated polymers, or its incorporation into optoelectronic devices and photochromic or thermochromic materials.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the compound this compound at this time. Further primary research would be required to elucidate the properties and potential applications of this specific molecule.

Applications in Materials Science and Organic Electronics

Interfacial Studies with Conductive Substrates (e.g., Gold Surfaces)

The interaction of 5-(3-Bromophenyl)thiophene-2-carbaldehyde with conductive substrates, particularly gold surfaces, is a critical area of research for its application in organic electronics. The behavior of this molecule at the interface dictates the performance and stability of resulting devices. Studies on analogous thiophene-based molecules provide significant insights into the expected interfacial properties, including adsorption mechanisms, molecular orientation, and the formation of self-assembled monolayers (SAMs).

The primary interaction between this compound and a gold surface is expected to be governed by the sulfur atom of the thiophene (B33073) ring. Thiophene and its derivatives are known to exhibit a strong affinity for gold, leading to chemisorption. This interaction can be complex, with some studies on thiophene derivatives indicating the possibility of S-C bond scission upon adsorption, which could disrupt the π-electron system. osti.govfigshare.com However, the formation of a stable gold-sulfur bond is generally considered the dominant mechanism for the assembly of thiophene-based molecules on gold surfaces. rsc.org

The orientation of this compound molecules on the gold substrate is influenced by a balance between the molecule-substrate interaction and intermolecular interactions. At low surface coverages, thiophene derivatives often adopt a planar, or "lying-down," orientation to maximize the interaction of the π-system with the gold surface. researchgate.net As the surface coverage increases, intermolecular forces, such as π-π stacking between the phenyl and thiophene rings, can drive a transition to a more upright orientation. researchgate.net The presence of the bulky 3-bromophenyl group and the polar aldehyde group will significantly influence this self-assembly process.

The functional groups of this compound play distinct roles in the interfacial behavior. The thiophene ring acts as the primary anchor to the gold surface. The 3-bromophenyl substituent will affect the intermolecular interactions and the packing of the molecules in a self-assembled monolayer. Studies on phenyl-terminated alkanethiols have shown that the terminal phenyl groups influence the wettability and frictional properties of the resulting monolayer. uh.edu The bromine atom introduces the potential for on-surface reactions, such as dehalogenation, which has been observed for similar molecules under thermal annealing. acs.orgnih.gov

The formation of self-assembled monolayers of this compound on gold would be of significant interest for creating well-defined organic-inorganic interfaces. The properties of such a monolayer would be a composite of the contributions from the different functional moieties of the molecule.

Below is a table summarizing the expected interfacial properties based on data from analogous systems.

| Property | Expected Value/Behavior | Influencing Factor |

| Adsorption Mechanism | Chemisorption via Au-S bond | Thiophene ring |

| Molecular Orientation | Coverage-dependent: planar at low coverage, upright at high coverage | Intermolecular π-π stacking, steric effects of substituents |

| Surface Wettability | Increased hydrophobicity compared to unsubstituted thiophene | Aldehyde and bromophenyl groups |

| Potential for On-Surface Reactions | Dehalogenation of the C-Br bond under thermal activation | Bromo-functional group |

| Intermolecular Interactions | π-π stacking, dipole-dipole interactions | Phenyl and thiophene rings, aldehyde group |

Explorations in Medicinal Chemistry and Biological Probe Development

Design and Synthesis of Novel Thiophene-Carbaldehyde Based Scaffolds for Biological Investigations

The rational design of novel bioactive compounds often begins with a core scaffold that can be readily synthesized and systematically modified. The 5-arylthiophene-2-carbaldehyde scaffold is an attractive starting point due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives. The synthesis of 5-(3-Bromophenyl)thiophene-2-carbaldehyde can be efficiently achieved through modern cross-coupling methodologies, most notably the Suzuki-Miyaura reaction.

This powerful carbon-carbon bond-forming reaction typically involves the coupling of a boronic acid or its ester with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of the target compound, 5-bromothiophene-2-carbaldehyde (B154028) serves as the organohalide precursor, which is reacted with 3-bromophenylboronic acid. The palladium catalyst, often in the form of Pd(PPh₃)₄, facilitates the coupling, while a base such as potassium carbonate or sodium carbonate is required for the activation of the boronic acid. The reaction is typically carried out in a suitable solvent system, such as a mixture of toluene (B28343) and water or dioxane and water, under thermal or microwave conditions to afford this compound in good yield.

The presence of the aldehyde and bromo functionalities on the thiophene (B33073) and phenyl rings, respectively, allows for a wide range of subsequent chemical transformations, making this scaffold a versatile platform for the generation of diverse chemical libraries for biological screening. The biological investigations of related 4-arylthiophene-2-carbaldehydes have demonstrated their potential as antibacterial, antiurease, and antioxidant agents, underscoring the therapeutic promise of this class of compounds. asianpubs.orgnih.gov

Derivatization to Create Bioactive Molecules (e.g., Thiazole (B1198619), Chalcone (B49325), Schiff Base Derivatives)

The aldehyde group of this compound is a versatile handle for the synthesis of a wide array of derivatives with potential biological activities. The reactivity of the aldehyde allows for condensation reactions with various nucleophiles to generate more complex molecular architectures, including thiazoles, chalcones, and Schiff bases.

Thiazole Derivatives: Thiazoles are a class of heterocyclic compounds known for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. lookchem.com Thiazole rings can be constructed from thiophene-2-carbaldehydes through reactions with compounds containing an α-amino ketone or α-aminonitrile functionality. For instance, the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, can be adapted for the synthesis of thiazole derivatives from this compound. This would typically involve a multi-step sequence, potentially starting with the conversion of the aldehyde to a suitable precursor. The resulting thiophene-thiazole hybrids are of significant interest in drug discovery.

Chalcone Derivatives: Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of bioactive molecules with diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. asianpubs.orgmdpi.com The synthesis of chalcones from this compound can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of the aldehyde with an appropriate acetophenone (B1666503) derivative. The resulting chalcone will feature the 5-(3-bromophenyl)thienyl group as one of the aryl substituents. The α,β-unsaturated ketone moiety in the chalcone backbone is a key pharmacophore that can participate in Michael addition reactions with biological nucleophiles, which is often implicated in their mechanism of action.

Schiff Base Derivatives: Schiff bases, or imines, are formed through the condensation of an aldehyde with a primary amine. The reaction of this compound with various primary amines, including aromatic, aliphatic, and heterocyclic amines, can generate a diverse library of Schiff base derivatives. nih.gov These compounds are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. nih.govbohrium.com The imine bond in Schiff bases can be crucial for their biological activity, and the nature of the substituent on the nitrogen atom can significantly influence their pharmacological profile. The synthesis of Schiff bases is generally straightforward, often requiring simple mixing of the aldehyde and amine in a suitable solvent, sometimes with acid or base catalysis.

| Derivative Class | General Synthetic Method | Key Reagents | Potential Biological Activities |

|---|---|---|---|

| Thiazole | Hantzsch Thiazole Synthesis (multi-step) | α-Haloketones, Thioamides | Antimicrobial, Anti-inflammatory, Anticancer |

| Chalcone | Claisen-Schmidt Condensation | Acetophenones, Base (e.g., NaOH, KOH) | Anticancer, Anti-inflammatory, Antioxidant |

| Schiff Base | Condensation Reaction | Primary Amines | Antimicrobial, Anticancer, Anticonvulsant |

Investigation of Molecular Interactions with Biological Macromolecules via In Silico Methods (e.g., Molecular Docking for Ligand-Target Interactions)

In modern drug discovery, in silico methods, particularly molecular docking, play a crucial role in understanding the potential interactions between a small molecule and its biological target. nih.govnih.gov For derivatives of this compound, molecular docking can be employed to predict their binding modes and affinities to various biological macromolecules, such as enzymes and receptors, thereby guiding the design of more potent and selective inhibitors.

For instance, if a series of chalcone derivatives synthesized from this compound demonstrates anticancer activity, molecular docking could be used to investigate their interactions with key cancer-related proteins like tubulin or various kinases. nih.gov The docking simulations would reveal the likely binding site of the chalcone on the protein surface and the specific amino acid residues involved in the interaction. The 5-(3-bromophenyl)thienyl moiety and the other aryl ring of the chalcone can engage in hydrophobic and π-stacking interactions with the protein, while the carbonyl group can form hydrogen bonds.

Similarly, for Schiff base or thiazole derivatives exhibiting antimicrobial activity, molecular docking can be used to study their interactions with essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase. nih.gov The results of these in silico studies can provide valuable insights into the structure-activity relationships (SAR) of the synthesized compounds. For example, it might be found that the presence and position of the bromo substituent on the phenyl ring are critical for optimal binding to the target protein. This information can then be used to design new derivatives with improved biological activity.

| Derivative Class | Potential Biological Target | Key Interactions | Insights from Docking |

|---|---|---|---|

| Thiazole | Bacterial enzymes (e.g., DNA gyrase) | Hydrogen bonding, Hydrophobic interactions | Rationalize antimicrobial activity, Guide SAR |

| Chalcone | Tubulin, Kinases | π-stacking, Hydrophobic interactions, Hydrogen bonding | Elucidate anticancer mechanism, Optimize binding affinity |

| Schiff Base | Enzymes (e.g., Dihydrofolate reductase) | Hydrogen bonding, van der Waals interactions | Predict binding mode, Inform lead optimization |

Strategies for Developing Targeted Molecular Probes

Molecular probes are essential tools for visualizing and studying biological processes in living systems. The 5-arylthiophene-2-carbaldehyde scaffold, with its inherent fluorescence properties and synthetic tractability, is a promising platform for the development of targeted molecular probes. Strategies for developing such probes from this compound involve the incorporation of specific functionalities that can direct the molecule to a particular cellular location or biomolecule and a reporter group, often a fluorophore, that allows for its detection.

The thiophene ring itself can contribute to the photophysical properties of a molecule, and its combination with other aromatic systems can lead to the development of fluorescent dyes. rsc.org For example, the core structure of this compound can be extended through further chemical modifications to create a larger conjugated system, which is often a prerequisite for strong fluorescence. The aldehyde group can be used to introduce moieties that modulate the fluorescence properties or that act as recognition elements for specific biological targets.

For developing a targeted probe, a key strategy is to conjugate the thiophene-based fluorophore to a targeting ligand. This ligand could be a small molecule that binds to a specific receptor, a peptide sequence that is recognized by a particular enzyme, or a molecule that has a high affinity for a specific cellular organelle. For example, to target mitochondria, a lipophilic cation such as a triphenylphosphonium group could be attached to the 5-(3-Bromophenyl)thiophene scaffold. The positive charge of this group would promote the accumulation of the probe within the mitochondria due to the negative mitochondrial membrane potential.

Another strategy involves the design of "turn-on" fluorescent probes, where the fluorescence of the molecule is quenched in its native state and is only activated upon interaction with the target. This can be achieved by incorporating a recognition site that, upon binding to the analyte, triggers a conformational change or a chemical reaction that restores the fluorescence of the thiophene-based fluorophore. The versatility of the this compound scaffold allows for the implementation of these and other innovative strategies for the creation of next-generation molecular probes for biological imaging and diagnostics. nih.gov

Future Research Directions and Emerging Opportunities

Integration into Multi-Component Systems and Supramolecular Assemblies

The aldehyde functionality of 5-(3-Bromophenyl)thiophene-2-carbaldehyde is a prime candidate for use in multi-component reactions (MCRs), which are highly efficient chemical strategies for synthesizing complex molecules in a single step. Future research could explore its application in well-known MCRs such as the Ugi, Passerini, or Hantzsch reactions to generate diverse libraries of novel heterocyclic compounds. These derivatives could be screened for various biological activities, building upon existing research that utilizes thiophene-2-carboxaldehyde in such reactions. researchgate.net

Furthermore, the planar, aromatic nature of the thiophene (B33073) and phenyl rings, combined with the presence of a bromine atom, makes this compound an excellent candidate for designing complex supramolecular structures. The aromatic rings can participate in π-π stacking interactions, while the bromine atom can act as a halogen bond donor, interacting with Lewis bases. These non-covalent interactions are fundamental to crystal engineering and the construction of ordered molecular assemblies like liquid crystals or organic frameworks. Research on chalcones derived from thiophene has already demonstrated the importance of such interactions in determining crystal packing. nih.gov

Table 1: Potential Supramolecular Interactions and Applications

| Interaction Type | Participating Moieties | Potential Application |

|---|---|---|

| π-π Stacking | Thiophene ring, Phenyl ring | Organic electronics, Conductive polymers |

| Halogen Bonding | Bromine atom | Crystal engineering, Anion recognition |

| Hydrogen Bonding | Aldehyde oxygen (as acceptor) | Self-assembly, Molecular recognition |

| Coordination Bonding | Sulfur atom, Aldehyde oxygen | Metal-organic frameworks (MOFs), Catalysis |

Development of Stimuli-Responsive Materials

Stimuli-responsive or "smart" materials, which change their properties in response to external triggers, are a frontier in materials science. This compound can serve as a monomer or cross-linker in the synthesis of such materials. The thiophene core is known for its electroactive properties, which are foundational to the development of conductive polymers. Polymers incorporating this moiety could exhibit changes in conductivity, color (electrochromism), or fluorescence in response to electrical potential or redox stimuli.

Additionally, the aldehyde group can be used to graft the molecule onto polymer backbones or to form hydrogels through cross-linking reactions. The resulting materials could be designed to respond to changes in pH or the presence of specific chemicals, leading to applications in controlled drug release or environmental remediation. The inherent photosensitivity of thiophene-based systems also opens the door to creating photoresponsive materials that can change shape or release a payload upon exposure to light of a specific wavelength.

Applications in Catalysis and Sensing Technologies

The molecular structure of this compound is well-suited for applications in catalysis and chemical sensing. It can be modified to act as a ligand for transition metal catalysts. The sulfur atom of the thiophene ring and the oxygen atom of the aldehyde group can serve as coordination sites for a metal center. The bromophenyl group offers a reactive handle for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity. Thiophene-based frameworks have already been explored as robust photocatalysts. mdpi.com

In the field of sensing, derivatives of this compound could be developed as chemosensors for detecting specific ions or molecules. Research on similar heterocyclic aldehydes has shown their potential as optical sensors that signal the presence of metal cations through changes in color or fluorescence. semanticscholar.org By modifying the structure—for example, by converting the aldehyde to an imine or hydrazone—sensors with high selectivity for environmentally or biologically important analytes like heavy metals (e.g., Hg²⁺, Fe³⁺) could be engineered. semanticscholar.org

Advanced Methodologies for High-Throughput Synthesis and Screening

The advancement of drug discovery and materials science relies on the ability to rapidly synthesize and screen large libraries of compounds. This compound is an ideal scaffold for such high-throughput approaches. The bromine atom on the phenyl ring is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, which are mainstays of modern synthetic chemistry and are readily adaptable to automated synthesis platforms. researchgate.net

Similarly, the aldehyde group provides a versatile reaction site for a multitude of transformations, including reductive amination, Wittig reactions, and condensations. This dual reactivity allows for the creation of a large and structurally diverse library of derivatives from a single, common intermediate. Combining these synthetic strategies with high-throughput screening techniques could accelerate the discovery of new compounds with desirable properties, whether for pharmaceutical applications, organic electronics, or other advanced technologies.

Table 2: High-Throughput Synthesis Strategies

| Reactive Site | Reaction Type | Potential Reagents | Library Focus |

|---|---|---|---|

| Bromine Atom | Suzuki Coupling | Aryl/heteroaryl boronic acids | Biaryl compounds |

| Bromine Atom | Sonogashira Coupling | Terminal alkynes | Aryl-alkyne conjugates |

| Aldehyde Group | Reductive Amination | Primary/secondary amines | Amine derivatives |

| Aldehyde Group | Wittig Reaction | Phosphonium ylides | Alkene derivatives |

| Aldehyde Group | Condensation | Active methylene (B1212753) compounds | Chalcones, imines |

Translational Research Perspectives for Academic Discovery

Translational research aims to bridge the gap between fundamental academic discoveries and real-world applications. This compound and its derivatives hold significant potential in this regard. Thiophene-containing compounds are considered "privileged" structures in medicinal chemistry, appearing in numerous FDA-approved drugs and exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov Systematic investigation of derivatives of this compound could lead to the identification of new drug candidates. For instance, chalcones synthesized from related thiophene aldehydes have shown promising anticancer activity. researchgate.net

Beyond medicine, the unique electronic and optical properties of thiophene-based molecules make them highly relevant to the field of materials science. mdpi.com Research into polymers, dyes, and organic semiconductors derived from this compound could lead to innovations in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and advanced sensor technologies. The translation of these academic explorations could result in new commercial technologies that address critical needs in healthcare and electronics.

Q & A

Q. What are the key synthetic routes for preparing 5-(3-Bromophenyl)thiophene-2-carbaldehyde, and how do reaction conditions influence yield and purity?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using 5-bromothiophene-2-carbaldehyde and a 3-bromophenylboronic acid derivative. Optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) is critical for minimizing side reactions. Solvent choice (e.g., THF or DMF) and temperature control (60–80°C) significantly impact yield, with yields typically ranging from 60% to 85% . Purification often involves column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to characterize this compound?

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.0 ppm. Thiophene protons resonate between δ 7.2–7.8 ppm, while the 3-bromophenyl group shows peaks at δ 7.4–7.6 ppm (meta-substitution pattern).

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch of aldehyde) and 650–750 cm⁻¹ (C-Br stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 279.0 (C₁₁H₇BrOS⁺) with isotopic patterns confirming bromine presence .

Q. What are the common derivatization reactions involving the aldehyde group in this compound?

The aldehyde group undergoes nucleophilic additions (e.g., formation of hydrazones or oximes) and condensations (e.g., Knoevenagel reactions with active methylene compounds). For example, condensation with malononitrile in ethanol under reflux produces α,β-unsaturated nitriles, useful in optoelectronic materials . Thioacetalization with propane-1,3-dithiol under acidic conditions (HCl, MeOH) yields cyclic dithioacetals, which stabilize the aldehyde for further functionalization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for material science applications?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the compound’s HOMO-LUMO gap (~3.2 eV), indicating potential as an electron-deficient moiety in organic semiconductors. The bromine atom enhances electron-withdrawing effects, while the thiophene ring contributes to π-conjugation. Frontier molecular orbital analysis aligns with UV-Vis absorption data (λₐᵦₛ ~350 nm) .

Q. What strategies mitigate side reactions during chloromethylation or oligomerization of this compound?

Chloromethylation with formaldehyde and ZnCl₂ at 0–5°C can lead to oligomerization via Friedel-Crafts alkylation. To suppress this:

Q. How do contradictory data in oxidation studies (e.g., sulfone vs. carboxylic acid formation) arise, and how can they be resolved?

Oxidation with H₂O₂/CH₃COOH may yield 5-(3-Bromophenyl)thiophene-2-carboxylic acid (via aldehyde oxidation) or sulfone derivatives (via thiophene sulfur oxidation), depending on reaction time and catalyst. Conflicting reports can be resolved by:

Q. What role does this compound play in designing organic photovoltaic (OPV) materials?

The compound serves as a building block for push-pull dyes in dye-sensitized solar cells (DSSCs). Its aldehyde group anchors to TiO₂ surfaces, while the bromophenyl moiety enhances electron transport. Co-sensitization with pyrrole-based dyes (e.g., 5-(4-(diethoxy)phenyl)thieno[3,2-b]thiophene-2-carbaldehyde) broadens light absorption (IPCE >70% at 450 nm) .

Q. How can cross-coupling reactions be optimized to introduce diverse aryl/heteroaryl groups at the 3-bromophenyl position?

Buchwald-Hartwig amination or Ullmann coupling with aryl amines/heterocycles requires:

- Catalytic systems like CuI/L-proline or Pd₂(dba)₃/Xantphos.

- Microwave-assisted heating (100–120°C, 1 hour) to accelerate coupling.

- Post-reaction purification via flash chromatography (Rf ~0.3 in DCM/MeOH 20:1) .

Methodological Considerations

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

Q. How can solvent effects influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr, accelerating substitution at the bromine site. Protic solvents (e.g., MeOH) favor aldehyde reactivity but slow SNAr kinetics. Solvent-free conditions under microwave irradiation improve yields (e.g., 85% for methoxy substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.